N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzothiazepine backbone, which is a system of fused benzene and thiazepine rings . It also seems to have an acetamide functional group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . It would likely have a complex three-dimensional shape due to the presence of the benzothiazepine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of benzothiazepine derivatives, closely related to the chemical , involves reactions with various compounds such as o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide. These processes are characterized using techniques like IR, 1H-NMR, 13C-NMR, and HR-MS spectral data (C. T. Nguyen, H. Bui, & D. H. Nguyen, 2018).
Antitumor Activity
- Potential in Cancer Therapy : Research on derivatives of N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide has shown potential antitumor activity. A study involving benzothiazole derivatives reported significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Pharmacological Properties
- Effects on Smooth Muscle : A study on 1,5-benzothiazepine derivatives, which are structurally related, showed that these compounds have effects on smooth muscle and possess pharmacological properties like vasodilator action, highlighting their potential therapeutic uses (T. Nagao et al., 1972).
Anticonvulsant Activity
- Potential in Neurological Disorders : The anticonvulsant activity of benzothiazole derivatives has been investigated, showing promise in the treatment of neurological disorders. Specific compounds in this category demonstrated significant activity in tests like the maximal electroshock seizure (MES) test, indicating their potential as treatments for conditions like epilepsy (Ruhi Ali & N. Siddiqui, 2015).
Antimicrobial Activity
- Use in Infection Control : Benzothiazepine derivatives have been found to have antimicrobial properties, showing effectiveness against bacterial and fungal species. This suggests their potential application in the development of new antimicrobial agents (M. Incerti et al., 2017).
Spectroscopic Investigations
- Chemical Analysis and Characterization : Spectroscopic studies provide valuable insights into the structural and chemical properties of benzothiazepine derivatives. These investigations are crucial for understanding the chemical behavior and potential applications of such compounds (J. Szabo et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-15(27)25-19-6-4-5-17(13-19)21-14-23(16-9-11-18(24)12-10-16)28-22-8-3-2-7-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBSRBIRQUDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.